molecular formula C24H27N5O2S B11577740 [6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

[6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

Cat. No.: B11577740
M. Wt: 449.6 g/mol
InChI Key: VDWIBUDFVDVHNR-UHFFFAOYSA-N
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Description

1-[6-(4-ETHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities. The presence of ethoxyphenyl and phenyl groups further enhances its pharmacological properties, making it a promising candidate for drug development and other scientific research applications .

Preparation Methods

The synthesis of 1-[6-(4-ETHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenyl hydrazine and phenyl isothiocyanate.

    Formation of Triazole Ring: The reaction between 4-ethoxyphenyl hydrazine and phenyl isothiocyanate leads to the formation of a triazole ring.

    Cyclization: The triazole intermediate undergoes cyclization with carbon disulfide and piperidine to form the triazolothiadiazine scaffold.

    Final Product:

Chemical Reactions Analysis

1-[6-(4-ETHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The triazolothiadiazine scaffold can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-[6-(4-ETHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s pharmacological properties make it a promising candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[6-(4-ETHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[6-(4-ETHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core scaffold but differ in the substituents attached to the triazole and thiadiazine rings.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, leading to variations in their biological activities.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct structural features and pharmacological properties.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds have a different triazole ring arrangement, resulting in unique biological activities.

Properties

Molecular Formula

C24H27N5O2S

Molecular Weight

449.6 g/mol

IUPAC Name

[6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C24H27N5O2S/c1-2-31-19-13-11-17(12-14-19)20-21(23(30)28-15-7-4-8-16-28)32-24-26-25-22(29(24)27-20)18-9-5-3-6-10-18/h3,5-6,9-14,20-21,27H,2,4,7-8,15-16H2,1H3

InChI Key

VDWIBUDFVDVHNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCCCC5

Origin of Product

United States

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